4-Chloro-3-fluorophenylacetic acid

Description

Historical Development and Expanding Scope of Fluorinated and Chlorinated Aromatic Carboxylic Acids

The journey of halogenated aromatic carboxylic acids began with early explorations into the synthesis of organofluorine and organochlorine compounds. The first synthesis of an organofluorine compound was reported as early as 1835. nih.gov A significant advancement in the synthesis of fluoroaromatic compounds came in 1927 with the Schiemann reaction, which utilized diazonium salts. nih.gov Another key method, nucleophilic halogen exchange using potassium fluoride (B91410), was reported in 1936. nih.gov These foundational methods paved the way for the development of a diverse array of fluorinated aromatic compounds.

The introduction of fluorine atoms into organic molecules is of particular importance in medicinal chemistry and materials science. hokudai.ac.jp The development of perfluorinated carboxylic acids, for instance, has been driven by their unique properties, including high acid strength and chemical stability. sci-hub.seresearchgate.net Methods for their preparation include electrochemical fluorination, direct fluorination, and the telomerization of fluoroalkenes. sci-hub.sefluorine1.ru

Similarly, the chlorination of aromatic carboxylic acids has been a subject of extensive study. tandfonline.com Efficient methods for the α-chlorination of phenylacetic acids and the chlorination of the aromatic ring have been developed, expanding the library of available chlorinated building blocks. nih.govacs.orgresearchgate.net The synthesis of chlorinated aromatic carboxylic acid esters has also been explored, further broadening the synthetic utility of these compounds. google.com The development of these synthetic methodologies has been crucial for accessing a wide range of halogenated phenylacetic acids with tailored properties for various applications. mdpi.comresearchgate.net

Structural Characteristics and Chemical Reactivity Profile of 4-Chloro-3-fluorophenylacetic Acid

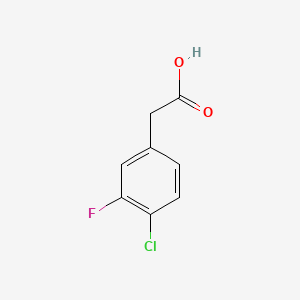

This compound is a solid organic compound with the molecular formula C₈H₆ClFO₂ and a molecular weight of 188.58 g/mol . sigmaaldrich.com The structure consists of a phenylacetic acid backbone with a chlorine atom at the 4-position and a fluorine atom at the 3-position of the phenyl ring.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₈H₆ClFO₂ |

| Molecular Weight | 188.58 g/mol |

| Appearance | Solid |

| InChI | 1S/C8H6ClFO2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12) |

| InChI Key | QIYNMJFDEWFEKJ-UHFFFAOYSA-N |

| SMILES | O=C(O)CC1=CC=C(Cl)C(F)=C1 |

| Data sourced from Sigma-Aldrich sigmaaldrich.com |

The reactivity of this compound is dictated by the interplay of the carboxylic acid group and the halogen substituents on the aromatic ring. The carboxylic acid moiety can undergo typical reactions such as esterification and amidation. The electron-withdrawing nature of the chlorine and fluorine atoms influences the acidity of the carboxylic acid and the reactivity of the aromatic ring towards electrophilic and nucleophilic substitution reactions.

Current Research Frontiers and Unexplored Domains Pertaining to the Chemical Compound

Current research involving halogenated phenylacetic acids is highly focused on their application as intermediates in the synthesis of biologically active molecules. nih.govnbinno.com For instance, derivatives of phenylacetic acid are being investigated as potential therapeutic agents. The specific substitution pattern of this compound makes it a valuable precursor for creating complex molecules with precise stereochemistry and electronic properties.

The unique combination of a chlorine and a fluorine atom on the phenyl ring opens up avenues for selective chemical modifications. Future research could explore the differential reactivity of the C-Cl and C-F bonds in catalytic cross-coupling reactions, allowing for the stepwise introduction of different functional groups. This would enable the synthesis of a diverse library of derivatives for screening in various biological assays.

Furthermore, the impact of the specific halogenation pattern of this compound on the physicochemical properties and biological activity of its derivatives is an area ripe for investigation. Systematic studies comparing its derivatives to those of other halogenated phenylacetic acids could provide valuable structure-activity relationship (SAR) data, guiding the design of new molecules with enhanced potency and selectivity. The development of novel synthetic methods to access this and related compounds more efficiently and sustainably also remains an important research direction. hokudai.ac.jp

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-3-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIYNMJFDEWFEKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883500-51-4 | |

| Record name | 2-(4-chloro-3-fluorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of Chemical Transformations

Diverse Synthetic Routes for the Preparation of 4-Chloro-3-fluorophenylacetic Acid

The synthesis of this compound, a valuable intermediate in various chemical industries, can be achieved through several distinct pathways. These routes leverage classical chemical transformations and modern catalytic systems to construct the target molecule from readily available precursors.

Hydrolytic Synthesis Pathways

A common and well-established method for the synthesis of phenylacetic acids is the hydrolysis of the corresponding benzyl (B1604629) cyanides (phenylacetonitriles). This transformation can be effected under either acidic or basic conditions.

In a typical acidic hydrolysis, the nitrile is heated under reflux with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds through the initial formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. bldpharm.comgoogle.compatsnap.com For the synthesis of this compound, the precursor 2-(4-chloro-3-fluorophenyl)acetonitrile would be subjected to these conditions. The use of a co-solvent may be necessary to ensure the solubility of the starting material.

Alternatively, alkaline hydrolysis offers another route. bldpharm.com In this case, the nitrile is heated with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. This initially forms the carboxylate salt of the desired acid. Subsequent acidification of the reaction mixture with a strong acid liberates the free this compound, which can then be isolated. A patent describing the hydrolysis of aromatic nitriles suggests that the reaction can be carried out at elevated temperatures, for instance at 250°C, using an acid catalyst like acetic acid in water. google.com

Another classical approach that can be adapted for the synthesis of phenylacetic acids is the Willgerodt-Kindler reaction. This reaction converts an acetophenone (B1666503) to the corresponding phenylacetamide, which can then be hydrolyzed to the phenylacetic acid. For the synthesis of this compound, this would involve the reaction of 4-chloro-3-fluoroacetophenone with sulfur and an amine, such as morpholine, to form the thiomorpholide, followed by hydrolysis.

The malonic ester synthesis provides a versatile method for the preparation of substituted acetic acids. googleapis.comgoogle.comgoogleapis.comgoogle.com This pathway would involve the alkylation of diethyl malonate with 4-chloro-3-fluorobenzyl halide. The resulting substituted malonic ester is then subjected to hydrolysis and decarboxylation to yield this compound.

Finally, the Arndt-Eistert homologation offers a method for the one-carbon chain extension of a carboxylic acid. google.com Starting from 4-chloro-3-fluorobenzoic acid, it would be converted to its acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of water as a nucleophile would yield this compound.

| Starting Material | Reagents | Product | Reaction Type |

| 2-(4-chloro-3-fluorophenyl)acetonitrile | H2O, H+ or OH- | This compound | Nitrile Hydrolysis |

| 4-chloro-3-fluoroacetophenone | 1. S8, Morpholine; 2. H3O+ | This compound | Willgerodt-Kindler Reaction |

| 4-chloro-3-fluorobenzyl halide | Diethyl malonate, NaOEt, then H3O+, Δ | This compound | Malonic Ester Synthesis |

| 4-chloro-3-fluorobenzoic acid | 1. SOCl2; 2. CH2N2; 3. Ag2O, H2O | This compound | Arndt-Eistert Homologation |

Palladium-Catalyzed Coupling Reactions in Arylacetic Acid Synthesis

Modern synthetic chemistry offers powerful tools for the construction of carbon-carbon bonds, with palladium-catalyzed coupling reactions being at the forefront. The synthesis of arylacetic acids can be achieved through the carbonylation of suitable aryl halides or related substrates.

Another approach is the palladium-catalyzed carboxylation of an aryl halide, such as 1-bromo-4-chloro-2-fluorobenzene. This transformation would introduce the carboxylic acid moiety directly onto the aromatic ring, followed by a subsequent chain extension step. However, a more direct route would be the carbonylation of 1-bromo-4-(chloromethyl)-2-fluorobenzene.

Electrochemical Approaches to Aromatic Chlorination and Related Transformations

Electrosynthesis has emerged as a green and powerful alternative to traditional chemical methods. The electrochemical carboxylation of organic halides with carbon dioxide represents a sustainable approach to the synthesis of carboxylic acids.

For the preparation of this compound, the electrochemical carboxylation of 4-chloro-3-fluorobenzyl chloride is a plausible route. This method would involve the electrochemical reduction of the benzyl chloride at a cathode in the presence of carbon dioxide. This process generates a benzyl carbanion intermediate, which then reacts with CO2 to form the carboxylate. This approach avoids the use of stoichiometric organometallic reagents and can often be performed under mild conditions. While specific process parameters for this exact substrate are not detailed, the general feasibility of electrochemical carboxylation of benzyl halides has been demonstrated.

Derivatization Strategies and Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle that allows for a wide range of derivatization reactions, leading to the synthesis of novel analogues with potentially interesting chemical and biological properties.

Amidation Reactions for the Synthesis of Novel Analogues

The formation of amides from carboxylic acids is a fundamental transformation in organic synthesis. The reaction of this compound with a primary or secondary amine in the presence of a coupling agent provides a direct route to the corresponding N-substituted 2-(4-chloro-3-fluorophenyl)acetamides. A variety of coupling reagents can be employed for this purpose, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. More modern and efficient coupling reagents include uronium/aminium salts like HATU, HBTU, and PyBOP.

For example, the coupling of 4-fluorophenylacetic acid with various aniline (B41778) derivatives has been reported using EDC and HOBt in acetonitrile (B52724). A similar protocol could be applied to this compound to generate a library of novel amides. The general procedure involves stirring the carboxylic acid, coupling agents, and the amine in a suitable solvent at room temperature.

| Amine | Coupling Reagent | Product |

| Aniline | EDC, HOBt | N-phenyl-2-(4-chloro-3-fluorophenyl)acetamide |

| Benzylamine | HATU, DIPEA | N-benzyl-2-(4-chloro-3-fluorophenyl)acetamide |

| Morpholine | DCC, DMAP | 2-(4-chloro-3-fluorophenyl)-1-morpholinoethan-1-one |

Cyclization and Heterocyclic Ring Formation Reactions

The structure of this compound and its derivatives provides a scaffold for the construction of various heterocyclic ring systems through intramolecular cyclization reactions.

A prominent example is the Bischler-Napieralski reaction, which is a method for the synthesis of dihydroisoquinolines. This reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent such as phosphorus pentoxide (P2O5) or phosphoryl chloride (POCl3). To apply this to this compound, it would first need to be converted to an N-phenethylamide derivative. The subsequent intramolecular electrophilic aromatic substitution would lead to the formation of a dihydroisoquinoline ring system.

Another powerful cyclization reaction is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. Similar to the Bischler-Napieralski reaction, this would require the initial conversion of this compound into a suitable β-(4-chloro-3-fluorophenyl)ethylamine derivative.

Furthermore, intramolecular Friedel-Crafts acylation of a suitable derivative of this compound could be employed to synthesize cyclic ketones. For instance, conversion of the carboxylic acid to its acid chloride, followed by treatment with a Lewis acid, could potentially lead to the formation of a six-membered ring if an appropriate activating group is present on the phenyl ring of a tethered aromatic group.

Coordination Chemistry and Metal Complexation (e.g., Platinum(IV) Complexes)

The coordination chemistry of phenylacetic acid derivatives is an area of significant research interest, particularly in the development of novel therapeutic agents. While specific studies on the coordination of this compound are not extensively documented in publicly available research, the behavior of structurally similar halogenated phenylacetates provides a strong framework for understanding its potential interactions with metal centers. The primary point of coordination is typically the carboxylate group, which can bind to a metal ion in a monodentate or bidentate fashion.

A notable area of investigation is the incorporation of halogenated phenylacetates as axial ligands in platinum(IV) complexes. These complexes are often explored as prodrugs for platinum-based chemotherapy. The general structure involves an octahedral platinum(IV) center, with the halogenated phenylacetate (B1230308) ligands occupying the axial positions. This configuration allows for the potential of a dual-mode of action, where the platinum(IV) complex is reduced in the cellular environment to the active cytotoxic platinum(II) species, releasing the axial ligands which may exhibit their own biological activity.

Research on a series of platinum(IV) complexes incorporating various halogenated phenylacetic acids, such as 4-fluorophenylacetic acid and 4-chlorophenylacetic acid, has demonstrated successful synthesis and characterization of these compounds. The synthesis typically involves the oxidation of a suitable platinum(II) precursor in the presence of the desired phenylacetic acid derivative. Characterization is achieved through a suite of spectroscopic and spectrometric techniques, including high-performance liquid chromatography (HPLC), nuclear magnetic resonance (¹H-NMR, ¹⁹F-NMR, ¹H-¹⁹⁵Pt-HMQC), and mass spectrometry, to confirm the structure and purity of the resulting complexes.

The electronic effects of the halogen substituents on the phenyl ring of the axial ligand can influence the properties of the platinum(IV) complex, including its reduction potential and, consequently, its activation kinetics. The presence of both a chloro and a fluoro substituent in this compound would be expected to modulate these properties through their combined inductive and mesomeric effects.

Stereoselective Synthesis of Chiral Analogues

Several key strategies can be employed for the stereoselective synthesis of chiral α-aryl carboxylic acids:

Use of Chiral Auxiliaries: This classical approach involves the covalent attachment of a chiral auxiliary to the achiral phenylacetic acid precursor. The auxiliary then directs the stereochemical outcome of a subsequent α-alkylation or other modification reaction. Following the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.

Chiral Catalysis:

Chiral Lithium Amides: The direct, highly enantioselective alkylation of arylacetic acids can be achieved using chiral lithium amides as stereodirecting reagents. This method avoids the need for the attachment and removal of chiral auxiliaries.

Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids have emerged as powerful catalysts for a variety of enantioselective transformations. They can be utilized in reactions such as the enantioconvergent synthesis of chiral allenes from racemic propargylic alcohols, which could be adapted for the synthesis of specific chiral analogues.

Chiral Resolution: This technique separates a racemic mixture of the chiral phenylacetic acid into its individual enantiomers. wikipedia.org Common methods include:

Diastereomeric Salt Crystallization: The racemic acid is reacted with a chiral base to form a pair of diastereomeric salts. wikipedia.org Due to their different physical properties, these salts can often be separated by fractional crystallization. wikipedia.org The desired enantiomer is then recovered by treatment with an acid.

Chiral Chromatography: The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to their separation.

The choice of method would depend on factors such as the desired scale of the synthesis, the availability of starting materials, and the required enantiomeric purity.

Optimization of Reaction Conditions and Process Efficiency for Compound Synthesis

A common synthetic route to substituted phenylacetic acids involves the conversion of a corresponding substituted toluene (B28343) or benzyl halide. For instance, a plausible route to this compound could start from 4-chloro-3-fluorotoluene. The optimization of such a process would involve a systematic investigation of various reaction parameters at each step.

Key Parameters for Optimization:

| Parameter | Considerations for Optimization |

| Catalyst | The choice of catalyst can significantly impact reaction rate and selectivity. For example, in a Grignard-based synthesis, the type and amount of magnesium and any additives would be optimized. |

| Solvent | The solvent can influence reactant solubility, reaction rate, and product isolation. A range of solvents with varying polarities and boiling points would be screened. |

| Temperature | Reaction temperature affects the rate of reaction and the formation of byproducts. An optimal temperature profile would be determined to ensure a high conversion rate while minimizing degradation or side reactions. |

| Reactant Stoichiometry | The molar ratio of reactants is a crucial parameter to optimize for maximizing the conversion of the limiting reagent and minimizing waste. |

| Reaction Time | Monitoring the reaction progress over time allows for the determination of the optimal reaction duration to achieve maximum yield without unnecessary energy consumption or byproduct formation. |

| Work-up and Purification | The efficiency of the extraction, washing, and final purification steps (e.g., crystallization, distillation) is critical for obtaining the final product in high purity and yield. |

Modern approaches to reaction optimization often employ statistical methods such as Design of Experiments (DoE) to efficiently explore the effects of multiple variables simultaneously. Furthermore, the use of machine learning algorithms to predict optimal reaction conditions based on existing data is a growing trend in process chemistry. wikipedia.orgnbinno.com

A patent for the preparation of various fluorophenylacetic acids describes a two-step process involving a diazotization-addition reaction followed by hydrolysis. google.com The optimization of such a process would involve screening different acids, diazo reagents, phase transfer catalysts, and copper catalysts for the first step, and varying the acid concentration and temperature for the hydrolysis step. google.com

For transformations such as the α-chlorination of phenylacetic acids, a recent study optimized the reaction using trichloroisocyanuric acid (TCCA) and catalytic phosphorus trichloride (B1173362) (PCl₃) under solvent-free conditions. unimi.it The optimization involved varying the reaction temperature and the mode of addition of the reagents to achieve a near-quantitative conversion. unimi.it These examples highlight the systematic approach required to develop an efficient and robust synthesis for a target compound like this compound.

Sophisticated Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment (e.g., 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. While specific 1D and 2D NMR data for 4-Chloro-3-fluorophenylacetic acid are not extensively detailed in publicly available literature, the expected spectra can be inferred from analyses of closely related structures like fluorophenylacetic acid and chlorophenylacetic acid isomers. chemicalbook.comchemicalbook.com

A standard analysis would involve ¹H NMR to identify the chemical environment of hydrogen atoms and ¹³C NMR for the carbon skeleton. In the ¹H NMR spectrum, the methylene (B1212753) (-CH₂) protons would appear as a singlet, while the aromatic protons would present as a complex pattern of multiplets due to spin-spin coupling between themselves and with the fluorine atom. 2D NMR techniques such as COSY (Correlation Spectroscopy) would be employed to establish proton-proton coupling networks, and HSQC (Heteronuclear Single Quantum Coherence) would correlate protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal longer-range correlations, crucial for definitively assigning the substitution pattern on the aromatic ring.

Advanced Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis (e.g., HRMS, ESI-MS/MS)

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confirmation of the molecular formula, C₈H₆ClFO₂. rsc.orgsigmaaldrich.com Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with MS for analyzing polar molecules like carboxylic acids, often in negative ion mode ([M-H]⁻). rsc.orgnih.gov

Tandem mass spectrometry (MS/MS) experiments involve the selection and fragmentation of a specific ion (e.g., the molecular ion) to generate a characteristic fragmentation pattern. nih.gov This pattern provides valuable structural information. For this compound, expected fragmentation pathways would include the loss of the carboxyl group (CO₂H) or parts thereof, and potentially the cleavage of the bond between the methylene group and the aromatic ring. Analysis of the isotopic pattern, particularly the ratio of the M and M+2 peaks, would also confirm the presence of a single chlorine atom.

Table 1: Predicted Mass Spectrometry Data for C₈H₆ClFO₂

| Ion Adduct | Calculated m/z | Analysis Type |

| [M-H]⁻ | 186.9967 | ESI-MS (Negative) |

| [M+H]⁺ | 189.0113 | ESI-MS (Positive) |

| [M+Na]⁺ | 211.0032 | ESI-MS (Positive) |

Note: Data is based on theoretical calculations for the specified adducts and would be confirmed experimentally using HRMS.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

X-ray Diffraction (XRD) on a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound itself is not readily found in the Cambridge Structural Database, studies on similar compounds, such as 3-chloro-4-hydroxyphenylacetic acid (CHPAA), demonstrate the power of this technique. nih.gov For CHPAA, XRD analysis revealed detailed information about hydrogen bonding motifs and crystal packing. nih.gov A similar analysis of this compound would be expected to show dimerization through hydrogen bonding between the carboxylic acid groups, a common feature for carboxylic acids in the solid state.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govnih.gov For this compound, the IR and Raman spectra would exhibit key bands confirming its structure.

The most prominent features would be the O-H stretch of the carboxylic acid, appearing as a very broad band in the IR spectrum (typically 2500-3300 cm⁻¹), and the sharp, intense carbonyl (C=O) stretch around 1700 cm⁻¹. The spectra would also contain characteristic absorptions for the C-Cl and C-F stretching vibrations, as well as aromatic C-H and C=C stretching bands. Comparing the experimental spectra with theoretical calculations using methods like Density Functional Theory (DFT) can aid in the precise assignment of complex vibrational modes. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (Broad) |

| Carbonyl | C=O Stretch | ~1700 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aryl Halide | C-F Stretch | 1000 - 1400 |

| Aryl Halide | C-Cl Stretch | 600 - 800 |

Note: These are approximate ranges and the exact positions can vary based on the molecular environment and physical state.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is essential for separating the target compound from impurities, including starting materials, byproducts, and positional isomers, which often have very similar physical and chemical properties.

High-Performance Liquid Chromatography (HPLC) in Synthetic Purity Control

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of synthesized compounds. nih.gov In a typical quality control setting, a reversed-phase HPLC method would be developed. researchgate.netlcms.cz The compound would be dissolved in a suitable solvent and injected onto a column, often a C18-packed column, which separates components based on their hydrophobicity. A mobile phase, commonly a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol, is used to elute the compounds. sielc.com The purity of the this compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks.

Chromatographic Selectivity Studies for Positional Isomers

The synthesis of substituted aromatic compounds can often lead to the formation of positional isomers, which can be challenging to separate. researchgate.net For instance, the synthesis of this compound could potentially yield other isomers like 2-chloro-3-fluorophenylacetic acid or 4-chloro-2-fluorophenylacetic acid. Developing chromatographic methods with high selectivity for these isomers is crucial. researchgate.netnih.gov Studies on related fluorophenylacetic acid isomers have shown that factors such as the choice of organic modifier in the mobile phase, column temperature, and stationary phase chemistry play a critical role in achieving separation. researchgate.net Thermodynamic analysis from such studies can reveal whether a separation is driven by enthalpy (interactions with the stationary phase) or entropy (disorder), providing deeper insight into the separation mechanism. researchgate.net

Coupled Techniques (e.g., LC-MS) for Metabolite Analysis

The biotransformation of xenobiotics, including therapeutic agents and other chemical compounds, is a critical area of investigation in drug development and toxicology. For a compound such as this compound, understanding its metabolic fate is essential. While specific metabolic studies on this compound are not extensively documented in publicly available literature, the metabolic pathways can be predicted based on the well-established biotransformation of structurally related compounds, particularly other phenylacetic acid derivatives and halogenated aromatic compounds. The primary analytical tool for such investigations is the hyphenated technique of Liquid Chromatography-Mass Spectrometry (LC-MS), often in its tandem form (LC-MS/MS). nih.govnih.govdoi.org

LC-MS/MS offers a powerful platform for metabolite profiling due to its high sensitivity, selectivity, and ability to provide structural information. doi.org The liquid chromatography component separates the parent compound from its various metabolites in a complex biological matrix, such as plasma, urine, or microsomal incubations. The mass spectrometer then ionizes the separated components and measures their mass-to-charge ratio (m/z), allowing for their detection and quantification. Tandem mass spectrometry (MS/MS) further fragments the selected ions to generate characteristic fragmentation patterns, which are instrumental in the structural elucidation of the metabolites. youtube.com

In the context of this compound, several metabolic transformations can be anticipated. The primary routes of metabolism for phenylacetic acids typically involve conjugation of the carboxylic acid group or hydroxylation of the aromatic ring. For halogenated aromatic compounds, hydroxylation is a common metabolic pathway, often followed by conjugation.

Putative metabolic pathways for this compound could include:

Hydroxylation: The introduction of a hydroxyl (-OH) group onto the phenyl ring is a common Phase I metabolic reaction catalyzed by cytochrome P450 enzymes. The position of hydroxylation can vary, leading to different isomers.

Conjugation: The carboxylic acid moiety of this compound is susceptible to Phase II conjugation reactions. The most common of these is the formation of a glucuronide conjugate, where glucuronic acid is attached to the carboxylic acid group. Another possibility is conjugation with amino acids, such as glycine (B1666218) or glutamine. The hydroxylated metabolites can also undergo glucuronidation or sulfation.

The identification of these potential metabolites using LC-MS/MS would involve monitoring for the expected mass shifts from the parent compound. For example, hydroxylation would result in an increase of 16 Da in the molecular weight, while glucuronidation of the parent compound would lead to an increase of 176 Da.

A targeted LC-MS/MS method can be developed to specifically screen for these predicted metabolites. This involves setting the mass spectrometer to detect the specific m/z values of the parent drug and its anticipated metabolites. The subsequent fragmentation of these ions in an MS/MS experiment would provide further structural confirmation.

The table below outlines the potential metabolites of this compound and the corresponding mass spectrometric data that would be anticipated in an LC-MS analysis.

| Compound Name | Putative Metabolite | Molecular Formula | Predicted Monoisotopic Mass (Da) | Predicted m/z [M-H]⁻ |

| This compound | Parent Compound | C₈H₆ClFO₂ | 188.0013 | 187.0 |

| Hydroxy-4-chloro-3-fluorophenylacetic acid | Phase I Metabolite | C₈H₆ClFO₃ | 203.9962 | 203.0 |

| This compound glucuronide | Phase II Metabolite | C₁₄H₁₄ClFO₈ | 364.0338 | 363.0 |

| Hydroxy-4-chloro-3-fluorophenylacetic acid glucuronide | Phase I & II Metabolite | C₁₄H₁₄ClFO₉ | 380.0287 | 379.0 |

| 4-Chloro-3-fluorophenylacetylglycine | Phase II Metabolite | C₁₀H₉ClFNO₃ | 245.0255 | 244.0 |

It is important to emphasize that the metabolic profile presented here is putative and based on the known biotransformation of similar chemical structures. Definitive identification of the metabolites of this compound would require dedicated in vitro and in vivo metabolism studies utilizing advanced analytical techniques like high-resolution mass spectrometry (HRMS) for accurate mass measurements and nuclear magnetic resonance (NMR) spectroscopy for unambiguous structure elucidation.

Computational and Theoretical Studies on Molecular Properties and Interactions

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. While specific DFT studies on 4-Chloro-3-fluorophenylacetic acid are not extensively available in the public domain, valuable insights can be drawn from studies on analogous halogenated phenylacetic acids. niscpr.res.iniaea.org

A detailed analysis of related compounds, such as 2-fluoro, 2-chloro, and 2-bromo substituted phenylacetic acids, reveals the influence of halogen substitution on the molecule's electronic properties. niscpr.res.in These studies typically employ methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate various electronic descriptors.

Key Electronic and Reactivity Descriptors:

The following table summarizes key electronic and reactivity descriptors that are typically calculated using DFT and their significance. The values for this compound would be expected to follow similar trends observed in other halogenated phenylacetic acids.

| Descriptor | Significance | Expected Trend for this compound |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | The presence of electron-withdrawing halogens (Cl and F) would likely lead to a moderate HOMO-LUMO gap, influencing its reactivity. |

| Dipole Moment | Measures the overall polarity of the molecule, affecting its solubility and intermolecular interactions. | Halogen substitution is known to increase the dipole moment compared to unsubstituted phenylacetic acid, suggesting that this compound would be a polar molecule. niscpr.res.in |

| Global Reactivity Descriptors (Electronegativity, Hardness, Softness) | Provide insights into the molecule's ability to accept or donate electrons in a reaction. | The electronegativity is expected to be high due to the halogen atoms. The hardness would be influenced by the HOMO-LUMO gap. |

| Local Reactivity Descriptors (Fukui Functions, Local Softness) | Identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. | The phenyl ring, carboxylic acid group, and the halogen-substituted carbon atoms would be key sites of reactivity. The precise reactive sites would depend on the interplay of inductive and resonance effects of the chloro and fluoro substituents. niscpr.res.in |

| Acidity (pKa) | Quantifies the tendency of the carboxylic acid group to donate a proton. | Halogen substitution generally increases the acidity of phenylacetic acid. Therefore, this compound is expected to be more acidic than phenylacetic acid itself. niscpr.res.in |

Table 1: Key Electronic and Reactivity Descriptors and Their Significance

In Silico Predictions of Biological Activity and Molecular Docking Studies

In silico methods, particularly molecular docking, are widely used to predict the potential biological activity of small molecules by simulating their binding to the active site of a biological target, such as a protein or enzyme. researchgate.net While no specific molecular docking studies have been published for this compound, research on other phenylacetic acid derivatives provides valuable insights into its potential as a biologically active compound. researchgate.net

For instance, molecular docking studies of various substituted phenylacetic acids against targets like DNA, Pim kinase, and urease have shown that the nature and position of the substituent on the phenyl ring significantly influence the binding affinity and interaction modes. researchgate.net

Potential Biological Targets and Interactions:

Based on the structural similarity to other biologically active phenylacetic acids, this compound could potentially interact with a range of biological targets. A hypothetical molecular docking study would involve:

Target Selection: Identifying potential protein targets based on the known activities of similar compounds.

Ligand and Protein Preparation: Generating the 3D structure of this compound and preparing the target protein structure for docking.

Docking Simulation: Using software to predict the binding pose and affinity of the ligand within the protein's active site.

Analysis of Interactions: Examining the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that stabilize the ligand-protein complex.

The presence of the chloro and fluoro substituents could lead to specific halogen bonding interactions with the protein, potentially enhancing binding affinity.

Reaction Mechanism Simulations and Transition State Analysis

For example, the Schmidt reaction of phenylacetic acid has been studied, revealing complex reaction pathways that include side reactions like direct amination of the phenyl ring. rsc.org Computational analysis of such a reaction for this compound would involve:

Mapping the Potential Energy Surface: Calculating the energies of reactants, intermediates, transition states, and products.

Locating Transition States: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that the identified transition state connects the reactant and product states.

The electron-withdrawing nature of the chloro and fluoro substituents would be expected to influence the stability of any charged intermediates or transition states, thereby affecting the reaction kinetics and regioselectivity. For instance, in electrophilic aromatic substitution reactions, the positions of the halogen atoms would direct incoming electrophiles to specific positions on the phenyl ring.

Biological Activity and Mechanistic Insights in in Vitro and Animal Models

Molecular Target Identification and Ligand-Protein Interactions

The interaction of 4-chloro-3-fluorophenylacetic acid with specific proteins, such as enzymes and receptors, is a critical starting point for understanding its biological activity. Although direct studies on this compound are not widely available, research on similar molecules provides a foundation for potential mechanisms of action.

Enzyme Kinetic Modulation and Inhibition Studies

Research has indicated that compounds incorporating a 4-chloro-3-fluorophenyl structure may exhibit inhibitory effects on certain enzymes. For instance, some substituted phenylacetonitriles with halogen substitutions have shown enhanced cytotoxicity, and compounds with the 4-chloro-3-fluorophenyl moiety have demonstrated improved binding affinity at the catalytic site of tyrosinase, suggesting potential for tyrosinase inhibition. medchemexpress.com Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for agents addressing hyperpigmentation. nih.govmdpi.comnih.gov The mode of inhibition for such phenolic compounds is often competitive, where the inhibitor vies with the substrate for binding to the enzyme's active site. nih.gov However, without specific kinetic studies on this compound, its IC₅₀ value and the precise nature of its interaction with tyrosinase or other enzymes remain undetermined.

Receptor Binding Affinity Characterization

The structural motif of this compound suggests potential interactions with various cellular receptors. Notably, some compounds with a similar phenylacetic acid scaffold have been investigated as antagonists for the P2X3 receptor. medchemexpress.com The P2X3 receptor, an ion channel activated by ATP, is implicated in pain signaling and inflammation. medchemexpress.comnih.govnih.govmdpi.com Antagonists of this receptor are of interest for the development of novel analgesics and anti-inflammatory agents. medchemexpress.com The binding affinity of this compound for the P2X3 receptor or other receptors has not been explicitly characterized, and therefore, its potency and selectivity as a receptor ligand are unknown. Further radioligand binding assays would be necessary to determine its Kᵢ or IC₅₀ values for specific receptors. nih.gov

Cellular Pathway Perturbations in Cultured Cell Systems

The effects of a compound at the cellular level, including the induction of apoptosis and modulation of gene expression, are crucial for evaluating its potential as a therapeutic agent.

Induction of Apoptosis and Cell Cycle Progression Analysis (in vitro)

While no direct studies have been published on the effects of this compound on apoptosis and the cell cycle, related halogenated phenylacetic acid derivatives have been noted for their antiproliferative activity. medchemexpress.com The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents. nih.govmdpi.com This process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases. nih.govnih.govnih.gov Furthermore, compounds can influence the cell cycle, potentially causing arrest at specific checkpoints (e.g., G1, S, or G2/M phases), which can prevent cell proliferation. nih.govnih.gov To ascertain whether this compound can induce apoptosis or alter cell cycle progression in cancer cell lines, experimental approaches such as flow cytometry with Annexin V/PI staining and cell cycle analysis would be required. researchgate.netsigmaaldrich.commdpi.com

Gene Expression Regulation and Transcriptomic Profiling (in vitro)

The impact of a compound on cellular function is often mediated by changes in gene expression. Transcriptomic profiling, using techniques like microarray or RNA-sequencing, can provide a global view of the genes and pathways affected by a compound. nih.gov For instance, if this compound were to induce apoptosis, one might expect to see changes in the expression of genes involved in this process, such as those in the Bcl-2 family or p53 signaling pathway. nih.govnih.gov However, no transcriptomic data for this compound is currently available in the public domain.

In Vitro Metabolic Stability and Biotransformation in Non-Human Biological Systems (e.g., Microsomal Assays)

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and in vivo efficacy. In vitro assays using liver microsomes or hepatocytes are commonly employed to assess the rate and pathways of metabolism. thermofisher.comnih.govbdj.co.jp These systems contain a host of drug-metabolizing enzymes, primarily from the cytochrome P450 (CYP) superfamily. nih.govresearchgate.net

The biotransformation of this compound would likely involve phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation) reactions. The presence of halogen atoms (chlorine and fluorine) can influence metabolic stability; for instance, fluorination can sometimes block sites of metabolism. nih.gov To determine the metabolic fate of this compound, incubation with liver microsomes from various species (e.g., mouse, rat, human) followed by analysis with techniques like liquid chromatography-mass spectrometry (LC-MS) would be necessary to identify metabolites and calculate its intrinsic clearance. researchgate.netnih.govnih.gov Without such experimental data, the metabolic stability and biotransformation pathways of this compound remain speculative.

Structure-Activity Relationships (SAR) in Biological Contexts

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the nature of its functional groups. In the case of this compound, the halogen atoms are pivotal in defining its potential biological profile.

The introduction of halogen atoms, such as chlorine and fluorine, into a phenylacetic acid scaffold can dramatically alter its biological activity. This is attributed to the modification of the molecule's physicochemical properties, including lipophilicity, electronic distribution, and metabolic stability.

Research on related compounds underscores the significance of halogenation. For instance, studies on a series of progesterone (B1679170) receptor antagonists incorporating halogen-substituted phenylacetic acid moieties have demonstrated that the nature and position of the halogen atom are critical for receptor binding affinity. While direct data on this compound is not available, the principles derived from such studies are invaluable.

In a broader context, the substitution of hydrogen with halogens can lead to enhanced biological potency for several reasons. The introduction of a chlorine atom, for example, can increase the lipophilicity of a molecule, potentially facilitating its passage across biological membranes. Furthermore, the strong electron-withdrawing nature of both chlorine and fluorine can modulate the acidity of the carboxylic acid group and influence the electronic environment of the aromatic ring, thereby affecting interactions with biological targets.

The following table summarizes findings from a study on 2,5-disubstituted-4-thiazolidinones, where a 3-chloro-4-fluorophenyl imino group was incorporated to assess its impact on antimicrobial activity. This provides an insight into how this specific substitution pattern can contribute to biological effects.

| Compound Type | Halogen Substitution | Observed Biological Activity |

| 2,5-disubstituted-4-thiazolidinones | 3-chloro-4-fluorophenyl imino | Contributed to antimicrobial activity researchgate.net |

It is important to note that while these findings pertain to a different class of compounds, they highlight the potential of the 3-chloro-4-fluorophenyl moiety to impart biological activity.

The specific placement of halogen substituents on the phenyl ring, known as positional isomerism, is a critical determinant of biological activity. The relative positions of the chloro and fluoro atoms in this compound (meta and para to the acetic acid group, respectively) create a distinct electronic and steric landscape compared to its other positional isomers.

A pertinent study on progesterone derivatives with fluorinated phenylacetic acid substituents revealed that the position of the fluorine atom significantly impacts receptor binding. Specifically, a fluorine atom in the meta position was found to improve binding activity compared to ortho and para positions. nih.gov This finding suggests that the meta position may be favorable for interaction with the target receptor, a principle that could be relevant to the 3-fluoro substituent in this compound.

Furthermore, a case study on the precursor, 4-Chloro-3-fluorophenylacetonitrile, indicated that compounds with this substitution pattern might exhibit enhanced cytotoxicity against cancer cell lines and could act as tyrosinase inhibitors. Another investigation into related structures suggested potential anti-inflammatory effects through antagonism at the P2X3 receptor.

The table below illustrates the importance of substituent positioning on biological activity, drawing from the aforementioned study on progesterone receptor antagonists.

| Compound | Fluorine Position | Relative Binding Affinity |

| Progesterone Derivative A | meta | Improved nih.gov |

| Progesterone Derivative B | ortho | Lower than meta nih.gov |

| Progesterone Derivative C | para | Lower than meta nih.gov |

These examples, while not directly involving this compound, strongly support the principle that the precise arrangement of halogen substituents is a key factor in determining the nature and potency of a compound's biological effects. The unique 4-chloro-3-fluoro substitution pattern warrants further investigation to elucidate its specific biological activities and mechanistic underpinnings.

Environmental Fate, Biotransformation, and Remediation Studies

Microbial Degradation Pathways and Mechanisms

The microbial world possesses a vast and adaptable metabolic arsenal (B13267) capable of breaking down complex synthetic molecules. The degradation of halogenated aromatic compounds like 4-chloro-3-fluorophenylacetic acid is a key process in their environmental detoxification. This process can occur under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, driven by specialized microbial strains.

The biotransformation of this compound is hypothesized to proceed through different mechanisms depending on the presence or absence of oxygen.

Aerobic Biotransformation: In aerobic environments, fast-growing microbial strains are expected to initiate the degradation of this compound. The initial attack on the aromatic ring is likely carried out by powerful oxidative enzymes. This process typically involves the introduction of hydroxyl groups onto the aromatic ring, making it more susceptible to subsequent cleavage. Studies on similar compounds, such as 4-chlorophenylacetic acid and p-fluorophenylacetic acid, suggest that aerobic bacteria can utilize these as their sole source of carbon and energy. For instance, Pseudomonas sp. strain CBS3 has been shown to degrade 4-chlorophenylacetic acid through a pathway involving hydroxylated intermediates. researchgate.net Similarly, a Pseudomonas species has been isolated that can grow on p-fluorophenylacetic acid, releasing all of the organic fluorine as fluoride (B91410) ions. mdpi.com

Anaerobic Biotransformation: Under anaerobic conditions, the degradation process is generally slower and often relies on microbial consortia where different species work in concert. A key mechanism in the anaerobic breakdown of halogenated aromatic compounds is reductive dehalogenation, where a halogen substituent is replaced by a hydrogen atom. This process is energetically favorable for the microorganisms as they use the halogenated compound as an electron acceptor in a process termed "dehalorespiration". mdpi.com While direct studies on this compound are not available, research on other chlorinated and fluorinated aromatic compounds has identified several anaerobic bacteria capable of reductive dehalogenation. mdpi.comnih.gov For example, anaerobic enrichment cultures have been shown to degrade 2-fluorobenzoate (B1215865) and 4-fluorobenzoate (B1226621) under denitrifying conditions. nih.gov The degradation of 2,4-dichlorophenoxyacetic acid by Thauera sp. DKT under anaerobic conditions has also been documented. researchgate.net

Based on studies of structurally similar compounds, several genera of bacteria are likely candidates for the degradation of this compound.

Pseudomonas sp.: Members of the genus Pseudomonas are well-known for their metabolic versatility and ability to degrade a wide range of aromatic compounds. Pseudomonas sp. strain CBS3 is a prime example, capable of utilizing 4-chlorophenylacetic acid. researchgate.net Another Pseudomonas species has demonstrated the ability to metabolize p-fluorophenylacetic acid. mdpi.com These findings strongly suggest that Pseudomonas strains could play a significant role in the aerobic degradation of this compound. The presence of genes for enzymes like haloacetate dehalogenase and dioxygenase in some Pseudomonas strains further supports their potential role in defluorination and dechlorination. mdpi.com

Ralstonia sp.: Species of Ralstonia, such as Ralstonia eutropha (now Cupriavidus necator), are also known for their catabolic capabilities towards halogenated aromatics. For instance, the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) has been extensively studied in Cupriavidus necator JMP134. mdpi.com While direct evidence for the degradation of this compound by Ralstonia is not available, their known metabolic pathways for similar compounds make them a probable candidate for its bioremediation.

The following table summarizes the potential microbial players in the degradation of this compound based on their known activities with related compounds.

| Microorganism Genus | Relevant Known Degradation Activities | Potential Role in Degradation of this compound | Supporting References |

| Pseudomonas | Degradation of 4-chlorophenylacetic acid and p-fluorophenylacetic acid. | Aerobic degradation through hydroxylation and ring cleavage. | mdpi.comresearchgate.net |

| Ralstonia | Degradation of 2,4-dichlorophenoxyacetic acid. | Aerobic degradation involving oxidative pathways. | mdpi.com |

| Thauera | Anaerobic degradation of 2,4-dichlorophenoxyacetic acid and fluorobenzoates. | Anaerobic degradation via reductive dehalogenation and other pathways. | nih.govnih.govresearchgate.net |

| Aureobacterium | Anaerobic degradation of 4-fluorobenzoate. | Anaerobic defluorination and subsequent degradation. | ethz.ch |

The breakdown of this compound by microorganisms is mediated by specific enzymes that catalyze the key steps of dehalogenation and aromatic ring cleavage.

Dehalogenation: The removal of chlorine and fluorine atoms is a critical step in the detoxification of this compound.

Dioxygenases and Monooxygenases: In aerobic pathways, the initial attack on the aromatic ring is often catalyzed by dioxygenases or monooxygenases. These enzymes incorporate one or two atoms of molecular oxygen into the substrate, leading to the formation of hydroxylated intermediates. This hydroxylation can destabilize the carbon-halogen bond, facilitating its cleavage. For instance, the degradation of 4-chlorophenylacetic acid by Pseudomonas sp. CBS3 is thought to be initiated by a dioxygenase. mdpi.com Cytochrome P450 enzymes have also been implicated in the oxidative defluorination of aromatic fluorides. numberanalytics.com

Reductive Dehalogenases: Under anaerobic conditions, reductive dehalogenases play a crucial role. These enzymes catalyze the removal of a halogen atom with the concurrent addition of a hydrogen atom. This process is a key feature of "dehalorespiration". mdpi.com

Hydrolytic Dehalogenases: Another class of enzymes, hydrolytic dehalogenases, can cleave carbon-halogen bonds by replacing the halogen with a hydroxyl group from water.

Aromatic Ring Cleavage: Following dehalogenation and/or hydroxylation, the aromatic ring is opened by another set of enzymes, typically dioxygenases.

Catechol Dioxygenases: The hydroxylated intermediates, often catechols or substituted catechols, are substrates for ring-cleavage dioxygenases. These enzymes can cleave the aromatic ring either between the two hydroxyl groups (ortho or intradiol cleavage) or adjacent to one of the hydroxyl groups (meta or extradiol cleavage). researchgate.net The resulting aliphatic acids are then further metabolized through central metabolic pathways. For example, the degradation of 4-chlorophenylacetic acid in Pseudomonas sp. CBS3 proceeds through a meta-cleavage pathway of the intermediate homoprotocatechuic acid. researchgate.net

The table below outlines the key enzymatic reactions likely involved in the degradation of this compound.

| Enzyme Type | Function | Mechanism | Potential Substrate/Intermediate | Supporting References |

| Dioxygenase | Initial oxidation of the aromatic ring | Incorporation of two oxygen atoms | This compound | mdpi.com |

| Monooxygenase | Hydroxylation of the aromatic ring | Incorporation of one oxygen atom | This compound | numberanalytics.com |

| Reductive Dehalogenase | Removal of halogen atoms | Replacement of a halogen with hydrogen | Halogenated aromatic intermediates | mdpi.com |

| Catechol Dioxygenase | Aromatic ring cleavage | Cleavage of the dihydroxylated aromatic ring | Chlorinated/fluorinated catechol intermediates | researchgate.netresearchgate.net |

Characterization of Degradation Metabolites and Environmental Persistence

For example, the degradation of 4-chlorophenylacetic acid by Pseudomonas sp. strain CBS3 leads to the formation of 3-chloro-4-hydroxyphenylacetic acid and 4-chloro-3-hydroxyphenylacetic acid, although these are not the main intermediates in the primary degradation pathway. researchgate.net The central intermediate identified in this pathway is homoprotocatechuic acid. researchgate.netacs.org The metabolism of p-fluorophenylacetic acid by a Pseudomonas sp. has been shown to produce several fluorinated intermediates, including D(+)-monofluorosuccinic acid and hydroxylated fluorophenylacetic acids. mdpi.com

Based on these analogous pathways, potential degradation metabolites of this compound could include:

Hydroxylated derivatives (e.g., 4-chloro-3-fluoro-x-hydroxyphenylacetic acid)

Dehalogenated phenylacetic acids (e.g., 3-fluorophenylacetic acid or 4-chlorophenylacetic acid)

Catecholic intermediates (e.g., chloro-fluoro-dihydroxy-phenylacetic acid)

Ring cleavage products (aliphatic acids)

The environmental persistence of halogenated acetic acids can vary significantly. A study on the fate of trifluoroacetic and chloroacetic acids in pond waters found that trifluoroacetic acid was extremely persistent, showing no degradation over a one-year period. nih.gov In contrast, chloroacetic acids showed shorter residence times, with dichloroacetic acid being the least persistent. nih.gov This suggests that the fluorine substituent may contribute to greater environmental persistence compared to chlorine. Therefore, this compound may exhibit significant persistence in the environment, particularly due to the strong carbon-fluorine bond.

Mechanistic Aspects of Defluorination and Fluoride Release in Bioremediation Systems

The cleavage of the carbon-fluorine (C-F) bond, known as defluorination, is often the rate-limiting step in the biodegradation of organofluorine compounds due to the high strength of this bond.

Aerobic Defluorination: In aerobic systems, defluorination is often initiated by oxygenases. These enzymes can hydroxylate the aromatic ring, which can lead to the spontaneous or enzymatically catalyzed elimination of the fluoride ion. For example, cytochrome P450 enzymes are suggested to facilitate aromatic defluorination through the formation of epoxide intermediates or via a 1,2-fluorine shift. numberanalytics.com In some cases, defluorination can occur during the initial dioxygenation step. nih.gov

Anaerobic Defluorination: Under anaerobic conditions, a different mechanism is employed. The degradation of 4-fluorobenzoate by Thauera aromatica involves an ATP-dependent reductive defluorination of 4-fluorobenzoyl-coenzyme A (4-F-BzCoA) to benzoyl-coenzyme A (BzCoA) and hydrogen fluoride (HF), catalyzed by benzoyl-CoA reductase (BCR). nih.gov This represents a novel mechanism for aryl-fluoride bond cleavage in the absence of oxygen. Another anaerobic defluorination mechanism involves promiscuous enoyl-CoA hydratases/hydrolases that can act on fluorinated intermediates. nih.gov

The release of fluoride ions into the environment is a direct consequence of defluorination. While this indicates the breakdown of the parent compound, high concentrations of fluoride can be toxic to microbial populations, potentially inhibiting the bioremediation process. researchgate.net

Photodegradation and Chemical Stability in Environmental Matrices

Beyond microbial activity, sunlight can also play a role in the transformation of chemical compounds in the environment through a process called photodegradation. The chemical stability of this compound in various environmental matrices (soil, water, air) will determine its mobility and bioavailability for degradation.

The presence of halogen atoms on an aromatic ring can influence its susceptibility to photodegradation. Studies on the photocatalytic degradation of other chlorinated aromatic compounds, such as 4-chlorophenol (B41353) and 2,4-dichlorophenoxyacetic acid, have shown that they can be degraded in the presence of a photocatalyst like titanium dioxide (TiO₂) and UV or visible light. nih.govmdpi.comresearchgate.net The process typically involves the generation of highly reactive hydroxyl radicals that attack the aromatic ring, leading to its degradation.

Applications As Precursors in Organic Synthesis and Advanced Materials

Utilization as a Key Intermediate in Pharmaceutical Synthesis

4-Chloro-3-fluorophenylacetic acid and its isomers serve as crucial building blocks in the synthesis of pharmaceutically active compounds. The presence of both chlorine and fluorine can influence the metabolic stability, lipophilicity, and binding affinity of the final drug molecule, properties that are critical for its efficacy and pharmacokinetic profile.

For instance, related chloro-fluorophenylacetic acid derivatives are utilized in the development of novel therapeutics. Research has shown that compounds incorporating the 4-chloro-3-fluorophenyl moiety can be precursors to complex heterocyclic structures, such as quinazoline (B50416) derivatives, which have been investigated for their potential anti-cancer activities. The specific substitution pattern of the phenyl ring is often a key determinant of the biological activity of these synthesized molecules.

Furthermore, the core structure of this compound is found in intermediates used to create radiolabeled compounds for diagnostic purposes. A notable example is the synthesis of a fluorine-18 (B77423) labeled PET tracer, which involved a derivative of this acid. nih.gov This highlights the compound's utility in developing advanced medical imaging agents. nih.gov

Table 1: Examples of Pharmaceutical Intermediates Derived from Halogenated Phenylacetic Acids

| Intermediate Class | Therapeutic Area/Application | Role of Halogenated Phenylacetic Acid |

| Quinazoline Derivatives | Oncology | Provides a key structural motif for anti-cancer agents. |

| Radiolabeled Tracers | Medical Imaging (PET) | Serves as a precursor for the synthesis of imaging probes. nih.gov |

Building Block for Agrochemical Development

In the field of agrochemicals, halogenated aromatic compounds are integral to the design of modern herbicides, insecticides, and fungicides. The specific halogen substitution pattern of this compound can contribute to the biological activity and selectivity of the resulting agrochemical.

While direct examples of commercial agrochemicals derived from this compound are not extensively documented in publicly available literature, the broader class of fluorinated and chlorinated phenylacetic acids are recognized as important intermediates. agropages.com They are used to synthesize compounds that can act as plant growth regulators or possess herbicidal properties. The development of new agrochemicals often involves the screening of libraries of compounds derived from such versatile building blocks.

Table 2: General Applications of Halogenated Phenylacetic Acids in Agrochemicals

| Agrochemical Class | Function | Importance of Halogen Substitution |

| Herbicides | Weed Control | Influences biological activity and selectivity. |

| Plant Growth Regulators | Modify Plant Growth | Can enhance efficacy and metabolic stability. |

Precursor for Specialty Chemicals and Advanced Materials

The reactivity of the carboxylic acid group, combined with the unique electronic properties conferred by the chloro-fluoro substitution, makes this compound a potential precursor for the synthesis of specialty chemicals and advanced materials. While specific, large-scale industrial applications are not widely reported, its derivatives have been explored in materials science research.

For example, related compounds like 3-chloro-4-fluorophenylacetonitrile (B1586980) have been noted as intermediates in the synthesis of polymers. The incorporation of fluorinated and chlorinated aromatic moieties into polymer backbones can enhance properties such as thermal stability, chemical resistance, and flame retardancy. The development of novel polymers with tailored properties is an active area of research where such specialized precursors could find application.

Role in the Design of Chemical Probes and Labeling Agents

A significant application of this compound and its derivatives is in the design and synthesis of chemical probes and labeling agents for biological research. These tools are essential for studying biological processes at the molecular level.

The synthesis of a fluorine-18 labeled N-(4-chloro-3-((fluoromethyl-d2)thio)phenyl)picolinamide for PET imaging of mGluR4 in the brain serves as a prime example of its utility in this area. nih.gov In this context, the chloro-fluorophenyl portion of the molecule is a core component of a ligand designed to bind to a specific biological target. The ability to incorporate a radioisotope like fluorine-18 allows for non-invasive imaging and quantification of the target in living organisms.

While the development of fluorescent probes from this specific acid is not extensively detailed, the general principles of probe design suggest its potential. The phenylacetic acid moiety can be chemically modified to attach fluorophores or other reporter groups, while the substituted phenyl ring can be tailored to provide specificity for a biological target.

Supramolecular Chemistry and Crystal Engineering

Formation of Supramolecular Assemblies and Co-crystals

Supramolecular assemblies are complex chemical systems held together by non-covalent intermolecular forces. The formation of these assemblies is a spontaneous process of self-organization, driven by the molecular recognition between the constituent molecules. In the context of 4-Chloro-3-fluorophenylacetic acid, the presence of a carboxylic acid group, a phenyl ring, and halogen substituents (chloro and fluoro) provides multiple sites for non-covalent interactions, making it a promising candidate for the construction of diverse supramolecular architectures.

One of the key strategies in crystal engineering is the formation of co-crystals. Co-crystals are multicomponent crystals in which the constituent molecules, typically an active pharmaceutical ingredient (API) and a co-former, are present in a stoichiometric ratio and are held together by non-covalent interactions, most commonly hydrogen bonds. The formation of co-crystals can significantly alter the physicochemical properties of a compound, such as solubility, stability, and bioavailability, without modifying its intrinsic chemical structure.

The carboxylic acid moiety of this compound is a particularly effective functional group for forming robust supramolecular synthons, which are reliable and predictable non-covalent interactions. The carboxylic acid can form strong hydrogen bonds with a variety of functional groups, such as pyridines, amides, and other carboxylic acids, leading to the formation of well-defined supramolecular assemblies. For instance, the interaction between a carboxylic acid and a pyridine (B92270) derivative is a well-established and highly predictable supramolecular synthon in co-crystal design.

While specific co-crystals of this compound are not extensively documented in publicly available literature, the principles of co-crystallization suggest its potential to form co-crystals with a range of co-formers. The selection of an appropriate co-former is crucial and is often guided by the principles of hydrogen bond complementarity and the pKa values of the interacting species.

Analysis of Non-Covalent Interactions in Crystal Packing (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Hydrogen Bonding: The most significant non-covalent interaction in the crystal structure of this compound is expected to be the hydrogen bonding involving the carboxylic acid group. Carboxylic acids typically form centrosymmetric dimers via strong O-H···O hydrogen bonds. This is a highly robust and common supramolecular synthon that often dictates the primary packing motif in the crystal structures of carboxylic acids.

Halogen Bonding: The presence of both chlorine and fluorine atoms on the phenyl ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The chlorine atom, being larger and more polarizable than fluorine, is a more likely candidate for forming significant halogen bonds. These interactions, often of the C-Cl···O or C-Cl···N type, can play a crucial role in directing the three-dimensional arrangement of molecules in the crystal lattice. Studies on other halogenated organic molecules have demonstrated the importance of halogen bonding in crystal engineering. nih.gov

A study on the crystal structures of salts of the related compound, 3-chloro-4-hydroxyphenylacetic acid, with various amines revealed a rich variety of non-covalent interactions, including N-H···O and O-H···O hydrogen bonds, as well as C-H···Cl contacts. nih.gov This highlights the diverse interaction capabilities of substituted phenylacetic acids and supports the prediction of a complex interplay of forces in the crystal packing of this compound.

A summary of the probable non-covalent interactions is presented in the table below:

| Interaction Type | Participating Groups | Expected Role in Crystal Packing |

|---|---|---|

| Hydrogen Bonding | Carboxylic acid (O-H···O) | Formation of robust centrosymmetric dimers, a primary structural motif. |

| Halogen Bonding | Chlorine atom (C-Cl···O/N) | Directional interactions influencing the 3D architecture. |

| π-π Stacking | Phenyl rings | Stabilization of the crystal lattice through stacking arrangements. |

| Other Weak Interactions | C-H···O, C-H···F | Contribute to the overall packing efficiency and stability. |

Self-Assembly Principles and Directed Crystal Growth

The spontaneous formation of ordered supramolecular structures from individual molecular components is governed by the principles of molecular self-assembly. For this compound, the predictable nature of the carboxylic acid dimer synthon provides a strong driving force for self-assembly into one-dimensional chains or tapes. These primary structures can then further organize into more complex two- or three-dimensional architectures through the weaker, yet significant, halogen bonding and π-π stacking interactions.

Directed crystal growth aims to control the crystallization process to obtain crystals with specific morphologies, sizes, and properties. This can be achieved by manipulating various experimental parameters such as solvent, temperature, concentration, and the presence of additives or templates. For instance, the choice of solvent can have a profound impact on the resulting crystal form (polymorph) by influencing the relative stability of different supramolecular synthons. A solvent that can effectively compete for hydrogen bonding sites might disrupt the formation of carboxylic acid dimers and favor other packing arrangements.

While specific studies on the directed crystal growth of this compound are not prevalent, the general principles of crystal engineering suggest that by carefully selecting co-formers and crystallization conditions, it would be possible to direct its self-assembly towards desired supramolecular architectures.

Functional Properties of Supramolecular Architectures

The formation of supramolecular assemblies and co-crystals of this compound can lead to materials with novel or enhanced functional properties. The modification of the crystal lattice through the incorporation of co-formers can impact a range of solid-state characteristics.

Modified Physicochemical Properties: As mentioned earlier, co-crystallization is a well-established strategy for improving the solubility and dissolution rate of poorly soluble active pharmaceutical ingredients. By forming co-crystals of this compound with pharmaceutically acceptable co-formers, it may be possible to enhance its bioavailability for potential therapeutic applications.

Optical and Electronic Properties: The arrangement of molecules in the solid state, particularly the extent of π-π stacking, can influence the photophysical properties of a material, such as its fluorescence and phosphorescence. By controlling the supramolecular architecture, it might be possible to tune these properties for applications in organic electronics or sensing.

Mechanical Properties: The network of non-covalent interactions within a crystal determines its mechanical properties, such as hardness and elasticity. The introduction of strong and directional interactions like halogen bonds can lead to more robust and resilient materials.

Q & A

Q. What are the standard synthetic routes for 4-Chloro-3-fluorophenylacetic acid, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves halogenation or nucleophilic substitution of phenylacetic acid derivatives. For example, substituting a fluorine atom at the meta-position and chlorine at the para-position can be achieved via Friedel-Crafts acylation followed by halogenation. Key optimization parameters include:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ improve electrophilic substitution efficiency .

- Temperature control : Reactions often proceed optimally at 60–80°C to minimize side products .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates .

Yields can be monitored using TLC and validated by melting point analysis (literature range: 80–84°C for analogous compounds) .

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR spectroscopy : ¹H NMR identifies substituent positions (e.g., aromatic protons near Cl/F show distinct splitting patterns). ¹³C NMR confirms carbonyl (C=O) and aromatic carbons .

- HPLC : Reverse-phase columns (e.g., C18) with UV detection at 254 nm assess purity (>97% by area normalization) .

- Melting point analysis : Consistency with literature values (e.g., 82–84°C for trifluoromethyl analogs) indicates purity .

Discrepancies in spectral data should prompt re-evaluation of synthetic steps or solvent residues .

Q. How should researchers purify this compound, and what solvents are optimal for recrystallization?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) due to the compound’s moderate polarity. Cooling to 4°C maximizes crystal yield .

- Column chromatography : Silica gel with hexane/ethyl acetate (3:1) elutes impurities while retaining the target compound .

Purity is confirmed by HPLC (>97%) and consistent melting points .

Q. What storage conditions ensure the stability of this compound?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Desiccants (e.g., silica gel) prevent hydrolysis of the acetic acid moiety. Stability tests via periodic HPLC analysis over 6 months show <2% degradation under these conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?